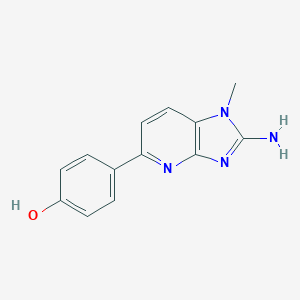

2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is a heterocyclic aromatic amine. It is formed during the cooking of meat and fish at high temperatures. This compound is known for its mutagenic and carcinogenic properties, making it a subject of significant interest in the fields of food safety and cancer research .

Méthodes De Préparation

The synthesis of 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine typically involves the reaction of phenylacetaldehyde, creatinine, and formaldehyde under specific conditions. The reaction is carried out in the presence of ammonia, which is formed in situ

Analyse Des Réactions Chimiques

2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions are typically hydroxylated, aminated, or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is extensively studied for its role in:

Cancer Research: Due to its mutagenic and carcinogenic properties, it is used to study the mechanisms of cancer development and the effects of dietary carcinogens.

Biological Studies: The compound is used to investigate the metabolic pathways and the formation of DNA adducts, which are critical in understanding its mutagenic effects.

Mécanisme D'action

The compound exerts its effects primarily through the formation of DNA adducts. It is metabolically activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA. This binding can cause mutations and initiate carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic activation.

Comparaison Avec Des Composés Similaires

2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is similar to other heterocyclic aromatic amines such as:

2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Another mutagenic compound formed during the cooking of meat.

2-Amino-3-methylimidazo(4,5-f)quinoline: Known for its potent mutagenic properties.

The uniqueness of this compound lies in its specific formation conditions and its distinct mutagenic profile, which makes it a valuable compound for studying the effects of dietary carcinogens.

Activité Biologique

2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine, commonly known as 4'-Hydroxy-PhIP, is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This compound is a derivative of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which is known for its presence in cooked meats and its association with increased cancer risk.

- Molecular Formula : C13H12N4O

- Molecular Weight : 240.26 g/mol

- CAS Number : 126861-72-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant mutagenic properties and potential implications in cancer research. Below are key findings related to its biological activity:

Mutagenicity

Research indicates that 4'-OH-PhIP exhibits mutagenic effects in bacterial strains, particularly in Salmonella typhimurium TA98. In studies conducted with the S9 metabolic activation system, the compound induced a significant number of revertants, suggesting its capability to cause mutations that could lead to carcinogenesis .

Presence in Food

The compound has been detected in cooked meats, particularly broiled beef, where it was quantified at approximately 21.0 ng/g. This finding raises concerns regarding dietary exposure and its potential health implications due to its mutagenic properties .

The mutagenicity of this compound is believed to be linked to its ability to form DNA adducts. These adducts can interfere with normal cellular processes and lead to mutations during DNA replication. The compound's structural similarity to nucleobases allows it to interact with DNA and potentially disrupt genetic integrity .

Case Studies and Research Findings

Implications for Human Health

Given the evidence linking dietary exposure to mutagenic compounds like this compound and the risk of cancer, further investigation into its biological effects is warranted. Understanding the pathways through which this compound exerts its effects could inform dietary guidelines and public health policies aimed at reducing cancer risk associated with processed meats.

Propriétés

Numéro CAS |

126861-72-1 |

|---|---|

Formule moléculaire |

C13H12N4O |

Poids moléculaire |

240.26 g/mol |

Nom IUPAC |

4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenol |

InChI |

InChI=1S/C13H12N4O/c1-17-11-6-9(7-15-12(11)16-13(17)14)8-2-4-10(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16) |

Clé InChI |

UGJXOCBVCWTJFP-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |

SMILES canonique |

CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)O)N=C1N |

Synonymes |

4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol; 2-Amino-4’-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.